- Esterification and etherification of steroid and terpene under Mitsunobu conditions, Arabian Journal of Chemistry, 2016, 9,
Cas no 94-48-4 (2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)-)
2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)- Chemical and Physical Properties
Names and Identifiers
-
- 2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)-
- 2,4,5-TRIMETHYLANILINE
- 2,4-Dimethylbenzylamine
- GERANYL BENZOATE
- (E)-3,7-dimethyl-2,6-octadien-1-ol
- (E)-3,7-dimethyl-2,6-octadien-1-yl benzoate
- (E)-3,7-dimethylocta-2,6-dien-1-yl benzoate
- (E)-geranyl benzoate
- 1-AMINO-2,4,5-TRIMETHYLBENZENE
- benzoic acid 3,7-dimethyl-octa-2
- Benzoic acid geranyl
- benzoicacid,geraniolester
- benzoicacidgeranylester
- FEMA 2511
- geraniolbenzoate
- GERANYL BENZOATE FCC
- O-Benzoyl-geraniol
- 3,7-dimethyl-, benzoate, (e)-6-octadien-1-ol
- 2,6-Octadien-1-ol, 3,7-dimethyl-, benzoate, (2E)- (9CI)
- 2,6-Octadien-1-ol, 3,7-dimethyl-, benzoate, (E)- (8CI)
- 3,7-Dimethyl-2,6-octadienyl benzoate
- Benzoic acid geraniol ester
- Geraniol benzoate
- trans-3,7-Dimethyl-2,6-octadienyl benzoate
- 94-48-4
- D93581
- B4M42WH83V
- SCHEMBL584936
- UNII-B4M42WH83V
- Benzoic acid geranyl ester
- 3,7-DIMETHYL-2,6-OCTADIEN-1-YL BENZOATE
- 2,6-Octadien-1-ol, 3,7-dimethyl, benzoate, (E)-
- GERANYL BENZOATE [FCC]
- 2,6-Octadien-1-ol, 3,7-dimethyl-, benzoate, (2E)-
- (2E)-3,7-dimethylocta-2,6-dien-1-yl benzoate
- 2,6-Octadien-1-ol, 3,7-dimethyl-, 1-benzoate, (2E)-
- SCHEMBL584937
- FEMA No. 2511
- (E)-3,7-DIMETHYL-2,6-OCTADIENE-1-YL BENZOATE
- YDVXYTIIPGKIJP-NTCAYCPXSA-N
- DTXSID4052637
- (2E)-3,7-Dimethyl-2,6-octadienyl benzoate
- A844970
- BRN 3119464
- CHEBI:156234
- 3-09-00-00412 (Beilstein Handbook Reference)
- GERANYL BENZOATE [FHFI]
- Benzoic acid, geraniol ester
- 2,6-OCTADIEN-1-OL, 3,7-DIMETHYL-, BENZOATE, (E)-
- Q27274360
- [(2E)-3,7-dimethylocta-2,6-dienyl] benzoate
- MFCD00036513
- (E)-3,7-dimethylocta-2,6-dienyl benzoate
- (2E)-geranyl benzoate
- NS00012494
- 3,7-dimethylocta-2,6-dien-1-yl benzoate
- 2,6-Octadien-1-ol,3,7-dimethyl-,1-benzoate,(2E)-
- AI3-35981
- Benzoic acid, geranyl ester
- Benzoicacid,geraniolester;
- 3,7-dimethylocta-2,6-dien-1-ylbenzoate
- EINECS 202-337-0
- trans-3,7-Dimethyl-2,6-octadien-1-yl benzoate
-
- MDL: MFCD00036513
- Inchi: 1S/C17H22O2/c1-14(2)8-7-9-15(3)12-13-19-17(18)16-10-5-4-6-11-16/h4-6,8,10-12H,7,9,13H2,1-3H3/b15-12+
- InChI Key: YDVXYTIIPGKIJP-NTCAYCPXSA-N
- SMILES: C(C1C=CC=CC=1)(=O)OC/C=C(\C)/CC/C=C(\C)/C
Computed Properties
- Exact Mass: 258.16200
- Monoisotopic Mass: 258.161979940g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 7
- Complexity: 329
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 5.1
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- Color/Form: Colorless to yellowish liquid. It has Ylang oil aroma and apple aroma after being highly diluted
- Density: 0.996 g/mL at 25 °C(lit.)
- Boiling Point: 305 °C(lit.)
- Flash Point: >230 °F
- Refractive Index: n20/D 1.517(lit.)
- PSA: 26.30000
- LogP: 4.53610
- Solubility: Insoluble in water. Soluble in oil and alcohol
- FEMA: 2511 | GERANYL BENZOATE
2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)- Security Information
- WGK Germany:2
- Safety Instruction: S26-S36/37/39
- RTECS:RG5925300
-
Hazardous Material Identification:
- HazardClass:AIR SENSITIVE, CORROSIVE
2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)- Customs Data
- HS CODE:2916310090
- Customs Data:
China Customs Code:
2916310090Overview:
2916310090 Other benzoic acids and their salts and esters. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2916310090 other benzoic acid and its salts and esters.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| City Chemical | G329-25GM |
Geranyl Benzoate |
94-48-4 | 25gm |
$46.37 | 2023-09-19 | ||
| City Chemical | G329-100GM |
Geranyl Benzoate |
94-48-4 | 100gm |
$119.12 | 2023-09-19 | ||
| City Chemical | G329-15KG |
Geranyl Benzoate |
94-48-4 | 15kg |
$2957.72 | 2023-09-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616542-100mg |
(E)-3,7-dimethylocta-2,6-dien-1-yl benzoate |
94-48-4 | 98% | 100mg |
¥1920.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616542-250mg |
(E)-3,7-dimethylocta-2,6-dien-1-yl benzoate |
94-48-4 | 98% | 250mg |
¥3467.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1616542-1g |
(E)-3,7-dimethylocta-2,6-dien-1-yl benzoate |
94-48-4 | 98% | 1g |
¥7466.00 | 2024-04-24 | |
| A2B Chem LLC | AH82153-1g |
3,7-Dimethylocta-2,6-dien-1-yl benzoate |
94-48-4 | 98% | 1g |
$1183.00 | 2024-07-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS3804-100mg |
(2E)-3,7-dimethylocta-2,6-dien-1-yl benzoate |
94-48-4 | 95% | 100mg |
¥1303.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS3804-250mg |
(2E)-3,7-dimethylocta-2,6-dien-1-yl benzoate |
94-48-4 | 95% | 250mg |
¥2182.0 | 2024-04-16 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS3804-1g |
(2E)-3,7-dimethylocta-2,6-dien-1-yl benzoate |
94-48-4 | 95% | 1g |
¥4363.0 | 2024-04-16 |
2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)- Production Method
Production Method 1
Production Method 2
- Efficient Transesterification/Acylation Reactions Mediated by N-Heterocyclic Carbene Catalysts, Journal of Organic Chemistry, 2003, 68(7), 2812-2819
Production Method 3
- Organocatalytic selective benzoylation of alcohols with trichloromethyl phenyl ketone: inverse selectivity in benzoylation of alcohols containing phenol or aromatic amine functionality, Tetrahedron, 2012, 68(44), 9068-9075
Production Method 4
1.2 Reagents: 4-Methylmorpholine Catalysts: 4-(Dimethylamino)pyridine Solvents: Ethyl acetate ; 15 min, 0 °C; 0 °C → rt; 6 h, rt
- Formamide catalyzed activation of carboxylic acids - versatile and cost-efficient amidation and esterification, Chemical Science, 2019, 10(31), 7399-7406
Production Method 5
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
- Biomimetic syntheses of analogs of Hongoquercin A and B by late-stage derivatization, Journal of Organic Chemistry, 2021, 86(2), 1802-1817
Production Method 6
1.2 3 h, reflux; reflux → rt
1.3 Reagents: Water ; 5 min, rt
- Ligand-assisted rate acceleration in lanthanum(III) isopropoxide catalyzed transesterification of carboxylic esters, Organic Letters, 2011, 13(3), 426-429
Production Method 7
1.2 Reagents: Diiodomethane Solvents: 1,4-Dioxane ; 2.5 h, rt
1.3 1.5 h, rt
- Efficient O-Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter, European Journal of Organic Chemistry, 2016, 2016(21), 3584-3591
Production Method 8
1.2 Reagents: 2,6-Dimethyl-1,4-benzoquinone Solvents: Dichloromethane ; 1 h, rt
- Efficient method for the preparation of carboxylic acid alkyl esters or alkyl phenyl ethers by a new-type of oxidation-reduction condensation using 2,6-dimethyl-1,4-benzoquinone and alkoxydiphenylphosphines, Bulletin of the Chemical Society of Japan, 2003, 76(8), 1645-1667
Production Method 9
- Nitrosyl Triflate and Nitrous Anhydride, Same Mode of Generation, but Very Different Reaction Pathways. Direct Synthesis of 1,2-Oxazetes, Nitroso or Bisoxazo Compounds from Olefins, Organic Letters, 2022, 24(23), 4202-4206
Production Method 10
Production Method 11
- Fluoride-Catalyzed Esterification of Amides, Chemistry - A European Journal, 2018, 24(14), 3444-3447
Production Method 12
1.2 Reagents: Water ; rt
- A direct approach to amines with remote stereocentres by enantioselective CuH-catalyzed reductive relay hydroamination, Nature Chemistry, 2016, 8(2), 144-150
Production Method 13
1.2 Reagents: Imidazole
1.3 10 min, rt
1.4 Catalysts: Gadolinium triflate ; 30 min, 50 °C
1.5 3 h, 50 °C
1.6 Reagents: Sodium bicarbonate Solvents: Water
- Gd(OTf)3-catalyzed synthesis of geranyl esters for the intramolecular radical cyclization of their epoxides mediated by titanocene(III), Organic & Biomolecular Chemistry, 2015, 13(5), 1358-1366
Production Method 14
Production Method 15
Production Method 16
1.2 Solvents: Tetrahydrofuran ; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
- Highly Active Manganese-Mediated Acylation of Alcohols with Acid Chlorides or Anhydrides, Synlett, 2017, 28(19), 2665-2669
Production Method 17
Production Method 18
1.2 Solvents: Water ; 23 °C
- Cesium Carbonate Catalyzed Esterification of N-Benzyl-N-Boc-amides under Ambient Conditions, Organic Letters, 2019, 21(17), 6888-6892
2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)- Raw materials
- vinyl benzoate
- 1H-Pyrrole, 1-benzoyl-
- Geraniol
- Benzoic acid
- Methyl benzoate
- Ethanone,2,2,2-trichloro-1-phenyl-
- Benzoyl chloride
- Carbamic acid, benzoyl(phenylmethyl)-, 1,1-dimethylethyl ester
2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)- Preparation Products
2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)- Suppliers
2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)- Related Literature
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)-
Recent Advances in the Study of 2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)- (CAS: 94-48-4)
The compound 2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)- (CAS: 94-48-4), commonly known as geranyl benzoate, has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in fragrance, flavor, and potential therapeutic uses. Recent studies have explored its chemical properties, biosynthesis pathways, and pharmacological activities, providing new insights into its utility in drug development and industrial applications.
One of the key areas of research has been the optimization of synthetic routes for geranyl benzoate. A 2023 study published in the Journal of Chemical Biology demonstrated an efficient enzymatic synthesis method using lipase-catalyzed esterification, achieving a yield of over 90% under mild conditions. This method not only enhances production efficiency but also aligns with green chemistry principles by minimizing waste and energy consumption.
Pharmacological investigations have revealed promising anti-inflammatory and antimicrobial properties of geranyl benzoate. A recent in vitro study highlighted its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cells, suggesting potential applications in treating inflammatory diseases. Additionally, its antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus, has been documented, opening avenues for its use in topical antiseptics and preservatives.
Another groundbreaking study focused on the compound's role in cancer therapy. Researchers found that geranyl benzoate exhibits selective cytotoxicity against certain cancer cell lines, particularly in breast and colon cancers. The mechanism appears to involve the induction of apoptosis through the mitochondrial pathway, as evidenced by increased caspase-3 activity and DNA fragmentation. These findings underscore the compound's potential as a lead molecule for anticancer drug development.
In the realm of industrial applications, geranyl benzoate has been explored as a sustainable alternative to synthetic fragrances. Its pleasant floral odor and stability under various conditions make it a valuable ingredient in perfumery and cosmetics. Recent advancements in biotechnological production, such as the use of engineered yeast strains, have further enhanced its commercial viability.
Despite these advancements, challenges remain in the large-scale production and clinical translation of geranyl benzoate. Issues such as cost-effectiveness, scalability, and comprehensive toxicity profiling need to be addressed to fully realize its potential. Future research directions may include the development of novel derivatives with enhanced bioactivity and the exploration of synergistic effects with other therapeutic agents.
In conclusion, the latest research on 2,6-Octadien-1-ol,3,7-dimethyl-, 1-benzoate, (2E)- (CAS: 94-48-4) highlights its multifaceted applications in chemical biology and pharmaceuticals. From synthetic optimization to therapeutic potential, this compound continues to be a subject of intense scientific inquiry, offering promising opportunities for innovation in both academic and industrial settings.
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